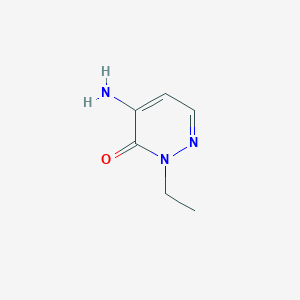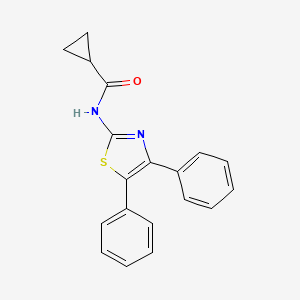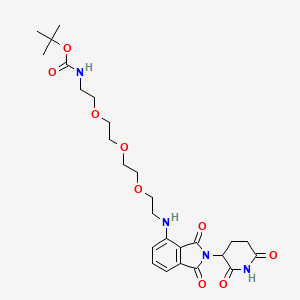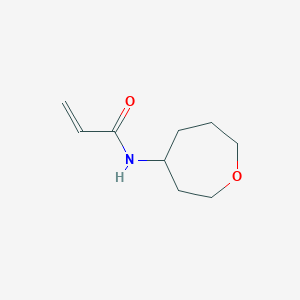![molecular formula C26H27N3O4S2 B2509504 N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 892362-73-1](/img/structure/B2509504.png)
N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields of scientific research. Its intricate structure suggests it could exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of N-(4-(benzyloxy)phenyl)-2-bromoacetamide: : Starting with 4-(benzyloxy)aniline and bromoacetyl bromide, you’ll get N-(4-(benzyloxy)phenyl)-2-bromoacetamide under basic conditions.
Preparation of 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol: : This is achieved through the cyclization of appropriate precursors involving sulfur and amide chemistry.
Final Coupling Reaction: : The critical step involves the reaction of N-(4-(benzyloxy)phenyl)-2-bromoacetamide with 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol in the presence of a base to afford N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide.
Industrial Production Methods: : Industrial-scale production would involve optimization of the above methods for higher yield and purity, often including steps like purification through crystallization and thorough quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenyl and butyl groups can undergo oxidation under strong oxidizing conditions, producing quinones or carbonyl compounds.
Reduction: : Reduction of the sulfonamide moiety could lead to the cleavage of sulfur-nitrogen bonds.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
From Oxidation: : Likely produces benzoquinone derivatives and carboxylic acids.
From Reduction: : Amine and thiol derivatives.
From Substitution: : New substituted acetamide compounds.
Scientific Research Applications
Chemistry
As a synthetic intermediate in the development of more complex organic molecules.
Biology
Potential use in probing biochemical pathways due to its unique functional groups.
Medicine
Can be evaluated for pharmaceutical applications, particularly as a lead compound in drug discovery.
Industry
Utilized in materials science for the development of new polymers or coatings with specific properties.
Mechanism of Action
N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide likely interacts with molecular targets by fitting into specific binding pockets due to its unique structure. The pathway involves interactions with enzymes or receptors, potentially influencing biochemical pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methoxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide.
N-(4-(phenoxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide.
Uniqueness: : What sets N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide apart is its specific substitution pattern on the phenyl ring, which might impart distinct reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-2-3-17-29-23-11-7-8-12-24(23)35(31,32)28-26(29)34-19-25(30)27-21-13-15-22(16-14-21)33-18-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNQABRFMLMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)
![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)
![2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2509440.png)

